molecular formula C14H21N3O B14161350 N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide

N'-[(E)-pyridin-4-ylmethylidene]octanehydrazide

Katalognummer: B14161350
Molekulargewicht: 247.34 g/mol
InChI-Schlüssel: RYFNJQYYCLXJPZ-FOWTUZBSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(E)-pyridin-4-ylmethylideneamino]octanamide is an organic compound that belongs to the class of amides It features a pyridine ring attached to an octanamide chain through a methylene bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-pyridin-4-ylmethylideneamino]octanamide typically involves the reaction of pyridine-4-carboxaldehyde with octanamide in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N-[(E)-pyridin-4-ylmethylideneamino]octanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(E)-pyridin-4-ylmethylideneamino]octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products Formed

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

N-[(E)-pyridin-4-ylmethylideneamino]octanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[(E)-pyridin-4-ylmethylideneamino]octanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-oxotetrahydrofuran-3-yl)octanamide: Another amide with a different functional group.

    N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Compounds with similar structural features but different ring systems.

Uniqueness

N-[(E)-pyridin-4-ylmethylideneamino]octanamide is unique due to its specific combination of a pyridine ring and an octanamide chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C14H21N3O

Molekulargewicht

247.34 g/mol

IUPAC-Name

N-[(E)-pyridin-4-ylmethylideneamino]octanamide

InChI

InChI=1S/C14H21N3O/c1-2-3-4-5-6-7-14(18)17-16-12-13-8-10-15-11-9-13/h8-12H,2-7H2,1H3,(H,17,18)/b16-12+

InChI-Schlüssel

RYFNJQYYCLXJPZ-FOWTUZBSSA-N

Isomerische SMILES

CCCCCCCC(=O)N/N=C/C1=CC=NC=C1

Kanonische SMILES

CCCCCCCC(=O)NN=CC1=CC=NC=C1

Löslichkeit

25.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.